molecular formula C19H19FN4O B6246862 N-{[3-fluoro-4-(morpholin-4-yl)phenyl]methyl}quinazolin-4-amine CAS No. 2411288-24-7

N-{[3-fluoro-4-(morpholin-4-yl)phenyl]methyl}quinazolin-4-amine

Cat. No. B6246862
CAS RN: 2411288-24-7
M. Wt: 338.4
InChI Key:
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Description

“N-{[3-fluoro-4-(morpholin-4-yl)phenyl]methyl}quinazolin-4-amine” is a chemical compound that has been studied for its potential antibacterial and anticancer properties . It is a derivative of thiazol-2-amine .


Synthesis Analysis

The synthesis of this compound involves a series of reactions. In one study, a series of novel N-[3-fluoro-4-(morpholin-4-yl)aryl]thiazol-2-amine derivatives were synthesized . Another method involves the reaction of methyl 3-fluoro-4-morphinolino phenyl carbamate with R-epichlorohydrin in the presence of n-butyllithium in hexane .


Molecular Structure Analysis

The molecular structure of “N-{[3-fluoro-4-(morpholin-4-yl)phenyl]methyl}quinazolin-4-amine” is complex, with several functional groups. The compound contains a morpholin-4-yl group, a fluoro group, and a quinazolin-4-amine group .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “N-{[3-fluoro-4-(morpholin-4-yl)phenyl]methyl}quinazolin-4-amine” are complex and involve several steps. For example, one method involves the alkylation of alkali metal salts with 4-(3-chloropropyl) morpholine in isopropanol .

Future Directions

The future directions for research on “N-{[3-fluoro-4-(morpholin-4-yl)phenyl]methyl}quinazolin-4-amine” could include further studies on its antibacterial and anticancer properties . Additionally, more research could be done to fully understand its mechanism of action and to optimize its synthesis process .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for N-{[3-fluoro-4-(morpholin-4-yl)phenyl]methyl}quinazolin-4-amine involves the reaction of 3-fluoro-4-(morpholin-4-yl)benzaldehyde with 4-aminoquinazoline in the presence of a reducing agent to form the desired product.", "Starting Materials": [ "3-fluoro-4-(morpholin-4-yl)benzaldehyde", "4-aminoquinazoline", "Reducing agent" ], "Reaction": [ "Step 1: Dissolve 3-fluoro-4-(morpholin-4-yl)benzaldehyde and 4-aminoquinazoline in a suitable solvent.", "Step 2: Add a reducing agent to the reaction mixture and stir at a suitable temperature for a suitable time.", "Step 3: Isolate the product by filtration or other suitable means and purify by recrystallization or other suitable means." ] }

CAS RN

2411288-24-7

Product Name

N-{[3-fluoro-4-(morpholin-4-yl)phenyl]methyl}quinazolin-4-amine

Molecular Formula

C19H19FN4O

Molecular Weight

338.4

Purity

95

Origin of Product

United States

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